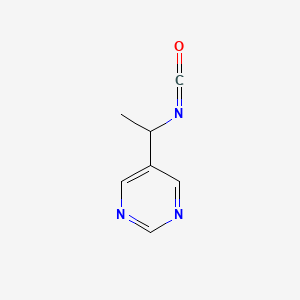

5-(1-Isocyanatoethyl)pyrimidine

Description

5-(1-Isocyanatoethyl)pyrimidine (CAS: 179322-40-8) is a pyrimidine derivative featuring an isocyanato (-NCO) functional group attached to the ethyl side chain at the 5-position of the pyrimidine ring (C₇H₇N₃O) .

Properties

CAS No. |

179322-40-8 |

|---|---|

Molecular Formula |

C7H7N3O |

Molecular Weight |

149.153 |

IUPAC Name |

5-(1-isocyanatoethyl)pyrimidine |

InChI |

InChI=1S/C7H7N3O/c1-6(10-5-11)7-2-8-4-9-3-7/h2-4,6H,1H3 |

InChI Key |

IUSDHOYIFJSDFX-UHFFFAOYSA-N |

SMILES |

CC(C1=CN=CN=C1)N=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Functional Groups and Reactivity

The biological and chemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Key Differences :

- This compound: The -NCO group enables nucleophilic reactions (e.g., with amines or alcohols), making it useful in polymer chemistry.

- Thiophene-substituted pyrimidines (3a-d) : These compounds exhibit strong DNA interaction (groove/electrostatic binding) and cytotoxicity (e.g., 3a: 23.68% cell viability in MCF-7 cells). Their -C=O groups enhance hydrogen bonding with biological targets .

- The iodine derivative in showed one-dimensional chain formation via N–H···O hydrogen bonds, influencing crystal packing .

Antimicrobial Activity

- Thiophene derivatives (3b, 3e) : Showed superior antibacterial activity against E. coli and S. aureus compared to ciprofloxacin (inhibition zones: 18–22 mm) .

- This compound: No direct data, but isocyanates are generally reactive and may exhibit toxicity rather than selective antimicrobial effects.

Cytotoxicity

- Thiophene derivatives : Compound 3a reduced MCF-7 cell viability to 23.68% via DNA interaction and apoptosis .

- Haloethyl pyrimidines: Limited cytotoxicity data, but halogenation often enhances anticancer activity .

- Isocyanatoethyl derivative : Unreported, though isocyanates may induce cytotoxicity through protein crosslinking.

DNA Binding

Pharmacokinetic and ADME Properties

- Thiophene derivatives : Exhibit good oral bioavailability (75–80%), low toxicity (LD₅₀ > 500 mg/kg), and compliance with Lipinski’s rules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.